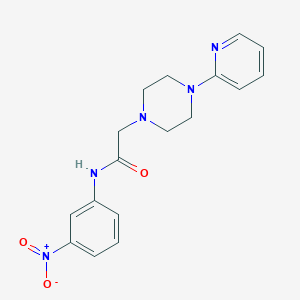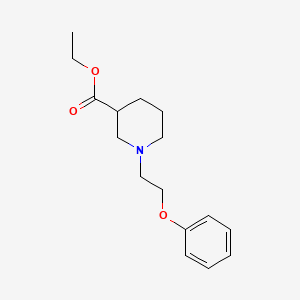
N-(2-Chloro-5-methoxy-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chloro-5’-methoxy-4’-nitroacetanilide is an organic compound with the molecular formula C9H9ClN2O4 and a molecular weight of 244.64 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to an acetanilide backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-5’-methoxy-4’-nitroacetanilide typically involves the nitration of 2’-Chloro-5’-methoxyacetanilide. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 2’-Chloro-5’-methoxy-4’-nitroacetanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is purified using recrystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2’-Chloro-5’-methoxy-4’-nitroacetanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 2’-Chloro-5’-methoxy-4’-aminoacetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-Chloro-5’-methoxy-4’-nitroacetanilide is used in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2’-Chloro-5’-methoxy-4’-nitroacetanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chloro and methoxy groups also contribute to its binding affinity and specificity towards certain enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4’-methoxy-3’-nitroacetanilide
- 2-Chloro-4’-methoxy-2’-nitroacetanilide
- 5’-Chloro-4’-methyl-2’-nitroacetanilide
- 2-Chloro-4’-fluoro-3’-nitroacetanilide
Uniqueness
2’-Chloro-5’-methoxy-4’-nitroacetanilide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the 5’ position and the nitro group at the 4’ position makes it particularly useful in certain synthetic and research applications .
Propiedades
Fórmula molecular |
C9H9ClN2O4 |
|---|---|
Peso molecular |
244.63 g/mol |
Nombre IUPAC |
N-(2-chloro-5-methoxy-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O4/c1-5(13)11-7-4-9(16-2)8(12(14)15)3-6(7)10/h3-4H,1-2H3,(H,11,13) |
Clave InChI |
GFWJQYPGMZCCNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[1,5-b']dithiophene-4,8-dione, 2-[1-(acetyloxy)ethyl]-](/img/structure/B8411168.png)

![4-[2-(4-Nitro-phenyl)-ethanesulfonyl]-morpholine](/img/structure/B8411186.png)










